molecular formula C11H15B B3272733 1-Bromo-4-(2-methylbutan-2-yl)benzene CAS No. 57263-21-5

1-Bromo-4-(2-methylbutan-2-yl)benzene

Cat. No.: B3272733
CAS No.: 57263-21-5
M. Wt: 227.14 g/mol
InChI Key: YCXZAZLODXDXSZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a tert-butyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methylbutan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-methylbutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Coupling: Biaryl compounds are commonly formed.

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-Bromo-4-(2-methylbutan-2-yl)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the preparation of polymers and advanced materials.

    Pharmaceutical Research: The compound can be a building block for the synthesis of potential drug candidates.

    Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(butan-2-yl)benzene
  • 1-Bromo-4-(tert-butyl)benzene
  • 1-Bromo-4-(isopropyl)benzene

Uniqueness

1-Bromo-4-(2-methylbutan-2-yl)benzene is unique due to the presence of the 2-methylbutan-2-yl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and research.

Biological Activity

1-Bromo-4-(2-methylbutan-2-yl)benzene, also known as 1-bromo-4-tert-pentylbenzene, is an organic compound with the molecular formula C₁₁H₁₅Br and a molar mass of approximately 227.14 g/mol. This compound features a bromine atom attached to a benzene ring at the para position relative to a tert-pentyl group (2-methylbutan-2-yl), which contributes to its unique physical and chemical properties. Its classification as an alkyl bromide makes it notable for various applications in organic synthesis and potential biological activities.

The synthesis of this compound typically involves the bromination of para-substituted benzenes. The presence of the bulky tert-pentyl group affects the steric hindrance and electronic properties, which can influence its reactivity in biological systems.

Key Physical Properties:

  • Molecular Formula: C₁₁H₁₅Br
  • Molar Mass: 227.14 g/mol
  • CAS Number: 57263-21-5

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The bromine atom enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it may interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Anticancer Properties

Recent studies have explored the potential anticancer properties of bromo-substituted benzenes, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on tumor cell proliferation. For instance, multi-substituted benzene compounds have been shown to inhibit the growth of various cancer cell lines, suggesting that this compound may serve as a lead compound for anticancer drug development .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₁₅BrPara-brominated benzene with tert-pentyl group
1-Bromo-3-methylbutan-2-ylbenzeneC₁₁H₁₅BrSimilar alkyl chain but different substitution
1-Bromo-4-isobutylbenzeneC₁₁H₁₃BrContains an isobutyl group instead of tert-pentyl

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated various bromo-substituted benzene derivatives for their ability to inhibit cancer cell lines. The findings indicated that compounds with larger alkyl groups, like tert-pentyl, showed enhanced activity against ovarian and prostate cancer cells .
  • Enzyme Interaction Studies : Research conducted on enzyme interactions revealed that 1-bromo derivatives could modulate enzyme activity significantly. For example, they were found to inhibit certain metabolic enzymes involved in drug metabolism, which could lead to increased bioavailability of therapeutic agents .
  • Toxicological Assessments : Toxicological studies have assessed the safety profiles of bromo-substituted compounds, indicating that while they possess biological activity, caution is advised due to potential irritant effects associated with bromine-containing compounds .

Properties

IUPAC Name

1-bromo-4-(2-methylbutan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXZAZLODXDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57263-21-5
Record name 1-bromo-4-(2-methylbutan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A glass reactor equipped with a mechanically driven stirrer, addition funnel and hydrogen bromide trap was charged with 300 g (2.02 mole) of t-amylbenzene and 8 g of iron filings. Bromine (374 g, 2.02 mole) was added dropwise at a rate such that the temperature of the reaction mixture was maintained at about 35° C. The reaction mixture was stirred for 15 hours while being heated to a temperature of 50° C. The contents of the reactor were then cooled and combined with 200 cc of a saturated aqueous sodium bisulfite solution. After being stirred for a few moments the reaction mixture was filtered. The organic layer was then separated and combined with a quantity of anhydrous magnesium sulfate to remove any water present. The liquid phase was then separated and distilled under a pressure of 0.1 mm of mercury. The fraction boiling from 70° to 75° C. was collected and analyzed for carbon, hydrogen and bromine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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